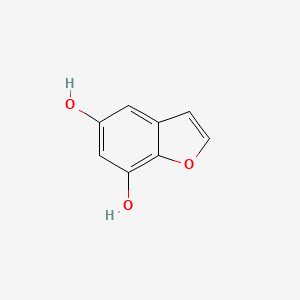

1-Benzofuran-5,7-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6O3 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1-benzofuran-5,7-diol |

InChI |

InChI=1S/C8H6O3/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,9-10H |

InChI Key |

FKTGOCGZARPAAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzofuran 5,7 Diol and Substituted Benzofuran Diols

Classical and Contemporary Approaches to Benzofuran (B130515) Annulation

The formation of the benzofuran core generally involves the construction of one or more key bonds to complete the heterocyclic ring. These methods can be classified as either intramolecular, where a single molecule undergoes cyclization, or intermolecular, where two or more molecules combine to form the ring system.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and powerful strategy for the synthesis of benzofurans. This approach involves a precursor molecule that already contains the benzene (B151609) ring and a side chain that can react to form the furan (B31954) ring. A prevalent method involves the cyclization of substituted phenols. For instance, the alkylation of a substituted phenol (B47542) with a reagent like bromoacetaldehyde (B98955) diethyl acetal (B89532) can furnish a 2-aryloxyacetaldehyde acetal, which can then undergo intramolecular cyclization to yield a substituted benzofuran. researchgate.net

Another well-established intramolecular strategy is the Perkin rearrangement, which can be adapted for the synthesis of benzofuran-2-carboxylic acids under microwave irradiation. Furthermore, ring-closing metathesis of appropriately substituted allyl aryl ethers has been successfully employed. nih.gov

A key consideration in these strategies is the nature and position of substituents on the starting phenol, which can influence the feasibility and outcome of the cyclization. For the synthesis of 1-benzofuran-5,7-diol, a suitably substituted resorcinol (B1680541) derivative would be the logical starting material. For example, a resorcinol bearing an appropriate side chain at the 2-position could be envisioned to undergo cyclization to form the desired 5,7-dioxygenated benzofuran.

Aryl ethers can also serve as precursors for intramolecular cyclization. For example, o-alkynylphenyl ethers can undergo cyclization catalyzed by a strong base like phosphazene P4-tBu, providing a metal-free route to 2,3-disubstituted benzofurans. mdpi.com

Intermolecular Coupling Reactions

Intermolecular approaches to benzofuran synthesis involve the coupling of two or more separate molecular fragments to construct the final ring system. These methods offer a high degree of flexibility, allowing for the combination of diverse starting materials.

One notable intermolecular approach is the coupling of phenols with alkynes. This can be achieved through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization to furnish the benzofuran ring. mdpi.com This method allows for the formation of polysubstituted benzofurans in a one-pot procedure.

Another powerful intermolecular strategy involves the reaction of ortho-halophenols with terminal alkynes, often catalyzed by transition metals. This typically proceeds via a Sonogashira coupling followed by an in-situ cyclization. rsc.org This tandem reaction is highly efficient for creating the benzofuran scaffold.

Radical-mediated intermolecular reactions have also emerged as a viable route. For example, the coupling of 2-iodophenyl allenyl ethers with heteroatomic compounds can lead to 3-substituted benzofurans through a radical cascade process.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering mild, efficient, and selective methods for ring formation. Palladium, ruthenium, and copper are among the most extensively studied metals for these transformations.

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium catalysts are exceptionally versatile in benzofuran synthesis. A common approach involves the intramolecular oxidative cyclization of ortho-cinnamyl phenols, which can be generated in situ from the corresponding phenols and cinnamyl alcohols. sci-hub.se This method provides access to 2-benzyl benzofurans.

Palladium-catalyzed cross-coupling reactions are also widely employed. The Sonogashira coupling of ortho-halophenols with terminal alkynes, followed by cyclization, is a cornerstone of benzofuran synthesis. rsc.orgresearchgate.net This can be performed as a one-pot reaction and is tolerant of a wide range of functional groups. For the synthesis of 5,7-dihydroxybenzofuran derivatives, a suitably substituted dihalophenol could be envisioned as a starting material in such a coupling reaction.

Furthermore, palladium catalysis can be used for the direct C-H functionalization of phenols, followed by annulation with alkenes or alkynes to construct the benzofuran ring. beilstein-journals.orgclockss.org For instance, the reaction of phenols with alkenylcarboxylic acids can lead to 2,3-disubstituted benzofurans. beilstein-journals.orgclockss.org A plausible route to 4,n-dimethoxy-substituted benzo[b]furans has been developed utilizing a palladium-catalyzed Sonogashira coupling followed by a tandem hydroxylation/cyclization sequence. beilstein-journals.org

The following table summarizes some palladium-catalyzed methods for the synthesis of substituted benzofurans.

| Starting Materials | Catalyst System | Product Type | Reference |

| o-Cinnamyl phenols | [PdCl2(CH3CN)2], Benzoquinone | 2-Benzyl benzofurans | sci-hub.se |

| o-Halophenols, Terminal alkynes | Pd(PPh3)2Cl2, CuI | Substituted benzofurans | rsc.orgresearchgate.net |

| Phenols, Alkenylcarboxylic acids | Palladium catalyst | 2,3-Disubstituted benzofurans | beilstein-journals.orgclockss.org |

| 3-Halo-2-iodoanisoles | PdCl2(PPh3)2 | Dimethoxy-substituted benzo[b]furans | beilstein-journals.org |

Ruthenium-Catalyzed Dehydrative C-H Alkylation and Cycloisomerization

Ruthenium catalysts have emerged as powerful tools for the synthesis of benzofurans through environmentally benign processes. A notable example is the dehydrative C-H alkylation and alkenylation of phenols with alcohols. mdpi.comCurrent time information in Bangalore, IN. A well-defined cationic ruthenium-hydride complex can catalyze the reaction of phenols with 1,2-diols, leading to the formation of benzofuran derivatives through a dehydrative C-H alkenylation and subsequent annulation. mdpi.comCurrent time information in Bangalore, IN. This method is highly atom-economical, with water being the only byproduct.

Ruthenium-catalyzed cycloisomerization reactions also provide an efficient route to benzofurans. For instance, aromatic homo- and bis-homopropargylic alcohols can undergo a chemo- and regioselective 5-endo cyclization to afford benzofurans. rsc.org This process is believed to proceed through a ruthenium vinylidene intermediate. Bifunctional ruthenium catalysts have also been shown to effect a one-pot cyclization and hydration of o-alkynylphenols to generate benzofurans. google.com

The table below highlights some ruthenium-catalyzed approaches to benzofuran synthesis.

| Starting Materials | Catalyst System | Reaction Type | Product Type | Reference |

| Phenols, 1,2-Diols | Cationic Ru-H complex | Dehydrative C-H Alkenylation/Annulation | Substituted benzofurans | mdpi.comCurrent time information in Bangalore, IN. |

| Aromatic homopropargylic alcohols | Ruthenium catalyst | Cycloisomerization | Substituted benzofurans | rsc.org |

| o-Alkynylphenols | Bifunctional Ru catalyst | Cyclization/Hydration | Substituted benzofurans | google.com |

Copper-Catalyzed Cyclization and Coupling

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. Copper-catalyzed intramolecular cyclization of ortho-gem-dibromoalkenyl phenols has been utilized in the synthesis of various natural products. sci-hub.se

In intermolecular reactions, copper catalysts are frequently used in conjunction with palladium in Sonogashira couplings. nih.gov However, copper can also independently catalyze the coupling of ortho-halophenols with terminal alkynes, followed by cyclization. sci-hub.se A ligand-free copper bromide system has been developed for the coupling of terminal alkynes with N-tosylhydrazones derived from ortho-hydroxybenzaldehydes to yield benzofurans. sci-hub.se

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct, one-pot route to polysubstituted benzofurans. mdpi.com This transformation involves a sequential nucleophilic addition and oxidative cyclization. Furthermore, a one-pot process involving iron(III)-catalyzed halogenation of 1-arylketones followed by a copper-catalyzed intramolecular O-arylation has been developed for the synthesis of various benzofuran derivatives. beilstein-journals.org

The following table provides an overview of some copper-catalyzed methods for benzofuran synthesis.

| Starting Materials | Catalyst System | Reaction Type | Product Type | Reference |

| o-gem-Dibromoalkenyl phenols | Copper catalyst | Intramolecular Cyclization | Substituted benzofurans | sci-hub.se |

| o-Hydroxybenzaldehydes, Terminal alkynes | CuBr | Coupling/Cyclization | Substituted benzofurans | sci-hub.se |

| Phenols, Alkynes | Copper catalyst, O2 | Aerobic Oxidative Cyclization | Polysubstituted benzofurans | mdpi.com |

| 1-Arylketones | FeCl3, Copper catalyst | Halogenation/Intramolecular O-arylation | Substituted benzofurans | beilstein-journals.org |

Gold(I)-Catalyzed Cycloisomerization Reactions

Gold(I) catalysis has emerged as a powerful tool for the synthesis of benzofurans through the cycloisomerization of alkynol-based compounds. mdpi.com This methodology offers mild reaction conditions and high efficiency, making it suitable for the construction of complex natural product skeletons. mdpi.com

A notable application of this strategy is the synthesis of 7-aryl benzo[b]furans from 3-silyloxy-1,5-enynes. researchgate.net This reaction, facilitated by a dual catalyst system of [IPrAuCl]/AgNTf2, proceeds under open-air conditions with remarkably short reaction times, providing access to a diverse range of substituted 7-aryl benzofurans. researchgate.net Another approach involves a gold-catalyzed cascade reaction of quinols and alkynyl esters, which includes intermolecular alkoxylation, Claisen rearrangement, and condensation steps. The addition of a water-trapping reagent like difluorodiphenylsilane (B1584975) has been shown to improve the reaction yield. researchgate.net

Furthermore, gold-catalyzed cycloisomerization of o-alkynylphenols can produce benzofurans. For instance, the reaction of o-alkynylphenols with diazo compounds, catalyzed by gold, yields 2,3-disubstituted benzofurans under mild conditions. researchgate.net Gold catalysts have also been used in the rearrangement of propargylic tert-butyl carbonates to form 4-alkylidene-1,3-dioxolan-2-ones. beilstein-journals.org

Nickel-Catalyzed Intramolecular Nucleophilic Addition

Nickel catalysis provides an effective and versatile method for synthesizing substituted benzofurans. One such approach is the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgthieme.de This reaction demonstrates good tolerance for various functional groups, affording the desired benzofuran products in moderate to good yields. organic-chemistry.orgthieme.de The optimal conditions for this transformation often involve using a nickel(II) salt, such as Ni(OTf)₂ or Ni(dppp)₂Cl₂, with a ligand like 1,10-phenanthroline (B135089) in an appropriate solvent under an inert atmosphere. organic-chemistry.org The proposed mechanism involves the in situ reduction of the nickel(II) salt to Ni(0), which then participates in the catalytic cycle. organic-chemistry.org

Another nickel-catalyzed method involves the intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using molecular oxygen as the oxidant, to produce 3-aryl benzofurans in good to excellent yields. rsc.org Nickel catalysts have also been utilized in the ring-opening arylation and alkylation of benzofurans with Grignard reagents, representing an early example of catalytic C-O bond activation. kyoto-u.ac.jp Additionally, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids allows for the synthesis of 2-arylbenzofurans through the activation of aromatic C-F bonds. beilstein-journals.org

Table 1: Comparison of Nickel-Catalyzed Benzofuran Synthesis Methods

| Method | Substrates | Key Features |

| Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | Good functional group tolerance, moderate to good yields. organic-chemistry.orgthieme.de |

| Intramolecular Dehydrogenative Coupling | ortho-Alkenyl phenols | Uses O₂ as an oxidant, good to excellent yields. rsc.org |

| Cross-Coupling | 2-Fluorobenzofurans, Arylboronic acids | Activates C-F bonds, allows for complex structures. beilstein-journals.org |

Organocatalytic and Metal-Free Benzofuran Synthesis

Metal-free synthetic routes to benzofurans offer advantages in terms of cost, toxicity, and environmental impact. One such strategy involves the use of p-quinone methides bearing an o-hydroxy group, which can be treated with phosphine, acyl chloride, and a base to yield functionalized benzofurans through a 1,6-phospha-Michael addition, O-acylation, and subsequent Wittig pathway. mdpi.com

Another metal-free approach utilizes hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org Using stoichiometric (diacetoxyiodo)benzene (B116549) or a catalytic amount with a co-oxidant can produce the desired products in good yields. organic-chemistry.org Furthermore, a transition-metal-free synthesis of C3-arylated benzofurans has been developed from benzothiophene (B83047) S-oxides and phenols, proceeding through an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement. manchester.ac.uk

Organocatalytic methods also play a significant role. For instance, a bidirectional diastereo- and enantioselective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes can produce enantioenriched bis-dihydrobenzofuran precursors. rsc.org Additionally, a one-pot synthesis of various benzoheterocycles, including 2,3-dihydrobenzofurans, has been achieved through a [4+1] annulation of para-quinone methides with bromonitromethane (B42901) under mild, metal-free conditions. rsc.org

Tandem Reactions and One-Pot Synthetic Sequences

Tandem and one-pot reactions provide efficient pathways to complex benzofuran structures by combining multiple synthetic steps into a single operation, thus avoiding the isolation of intermediates. acs.orgacs.org

A notable example is the copper-catalyzed one-pot synthesis of functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. acs.org This process involves the in situ generation of allenes, which then undergo a C-arylative coupling with the o-iodophenol. acs.org This method allows for the formation of one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single pot. acs.org

Another efficient one-pot strategy involves the reaction of substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) catalyzed by copper bromide to yield amino-substituted benzofurans. acs.orgnih.gov Palladium and copper co-catalysis has also been employed in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to form benzofuran derivatives. nih.gov

Furthermore, the total synthesis of natural products containing a benzofuran ring, such as vibsanol, has been achieved using tandem cyclization reactions as a key step. rsc.org

Table 2: Examples of Tandem and One-Pot Benzofuran Syntheses

| Catalysis | Reactants | Product Type | Reference |

| Copper | o-Iodophenols, Acyl chlorides, Phosphorus ylides | Functionalized benzofurans | acs.org |

| Copper | Amines, Salicylaldehydes, Calcium carbide | Amino-substituted benzofurans | acs.orgnih.gov |

| Palladium/Copper | Terminal alkynes, Iodophenols | Substituted benzofurans | nih.gov |

| Acid-catalyzed | o-Alkynylphenol precursor | Vibsanol (natural product) | rsc.org |

Novel Rearrangement-Based Synthetic Pathways for Benzofuran Derivatives

Rearrangement reactions offer innovative and often unexpected routes to the benzofuran core. A recently discovered method involves the rearrangement and subsequent transformation of 2-hydroxychalcones to selectively synthesize 3-formylbenzofurans and 3-acylbenzofurans. nih.govscispace.comrsc.org The reaction proceeds through a 2,3-dihydrobenzofuran (B1216630) intermediate, and the final product is determined by the reaction conditions. nih.govscispace.comrsc.org

Another unusual rearrangement occurs during the synthesis of coumarin (B35378) derivatives, where a benzopyran group rearranges to a benzofuran group. mdpi.comnih.gov This discovery has opened a new synthetic pathway to benzofuran derivatives that was previously unreported. mdpi.com The reaction occurs under moderate conditions and provides a practical method for preparing biologically active benzofurans. mdpi.comnih.gov

A charge-accelerated sigmatropic rearrangement has also been utilized in the synthesis of highly substituted benzofurans. tus.ac.jp This process is triggered by treating an o-cresol (B1677501) with an alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640), leading to the formation of a positively charged intermediate that enables an ortho functional group to migrate. tus.ac.jp Additionally, the Claisen rearrangement of o-allyloxyethynylbenzene, followed by a TBAF-catalyzed annulation, has been used to synthesize 7-allylated benzofuran derivatives. researchgate.net

Electrochemical Synthesis of Benzofuran Derivatives

Electrochemical methods present a green and efficient alternative for the synthesis of benzofuran derivatives, often proceeding under mild conditions without the need for chemical oxidants or catalysts. archivepp.com

One such method involves the electrochemical oxidation of catechols in the presence of a nucleophile like dimedone or 2-chloro-5,5-dimethyl-1,3-cyclohexanedione. nih.govjst.go.jpacs.org The electrochemically generated o-quinones participate in a Michael addition reaction with the nucleophile, leading to the formation of the corresponding benzofuran derivatives in high yields. nih.govjst.go.jpacs.org

Another electrochemical approach involves the anodic oxidation of 4,4'-biphenol in the presence of CH-acid compounds such as malononitrile (B47326) or cyanoacetates. rsc.org The electrochemically generated diphenyl-p-quinone undergoes a Michael-like addition with the nucleophile. The final product can be controlled by adjusting the applied electrode potential or current density. rsc.org The electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of cyanoacetates also yields new benzofuran derivatives through an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. archivepp.com

Chemo-, Regio-, and Stereoselective Synthesis of Benzofuran Diol Precursors

The selective synthesis of precursors is crucial for constructing specifically substituted benzofuran diols. Organocatalysis has proven effective in achieving high levels of stereoselectivity. For example, a bidirectional diastereo- and enantioselective organocatalytic domino reaction between achiral dihydroxylated aromatics and chloronitroalkenes allows for the synthesis of key enantioenriched centrally chiral bis-dihydrobenzofuran precursors. rsc.org

In another instance of stereoselective synthesis, an organocatalytic intramolecular double cyclization has been used to create cyclopenta[b]benzofurans with high enantiomeric excess. rsc.org This type of cascade reaction demonstrates the power of organocatalysis in constructing complex polycyclic systems from simple starting materials. rsc.org

Regioselectivity is also a key consideration. In the synthesis of eupomatenoid natural products, high regioselectivity was achieved through sequential Pd(0)- and Ni(0)-catalyzed cross-coupling reactions, allowing for the specific substitution at the C-2, C-5, and C-3 positions of the benzofuran nucleus. rsc.org

Natural Occurrence and Biogenesis of Benzofuran 5,7 Diol Analogues

Isolation from Plant Kingdoms and Marine Sources

A vast array of benzofuran (B130515) derivatives has been isolated from terrestrial plants and marine organisms. rsc.org These compounds are particularly prevalent in certain plant families, where they contribute to the plant's defense mechanisms and ecological interactions. The Moraceae (mulberry family), Asteraceae (sunflower family), Fabaceae (legume family), and Rutaceae are notable for producing a rich diversity of benzofuran structures. mdpi.comrsc.org

For instance, various species of the genus Morus (mulberry) are a prolific source of benzofuran derivatives. Moracin D, a well-known example, has been isolated from Morus alba. mdpi.com The roots of the chickpea (Cicer arietinum) have yielded Cicerfuran, a benzofuran with antifungal properties. rsc.orgmdpi.com Egonol, a benzofuran neolignan, was first isolated from the seed oil of Styrax japonicum. rsc.org Furthermore, eupomatenoids, which are 2,3,5-trisubstituted benzofurans, have been identified in plants of the Eupomatiaceae family, such as Eupomatia laurina and Eupomatia bennettii. rsc.org

While less common than in terrestrial plants, benzofuran derivatives have also been discovered in marine environments. rsc.org Research into marine organisms continues to unveil novel benzofuran structures with unique chemical features and biological activities.

Table 1: Examples of Benzofuran Analogues from Plant Sources

| Compound Name | Plant Source | Plant Family | Reference |

| Moracin D | Morus alba (White Mulberry) | Moraceae | mdpi.com |

| Cicerfuran | Cicer arietinum (Chickpea) | Fabaceae | rsc.orgmdpi.com |

| Egonol | Styrax japonicum | Styracaceae | rsc.org |

| Eupomatenoids | Eupomatia laurina, Eupomatia bennettii | Eupomatiaceae | rsc.org |

| Ailanthoidol | Zanthoxylum ailanthoides | Rutaceae | mdpi.com |

Identification from Fungal and Bacterial Metabolites

The occurrence of benzofuran derivatives extends to the microbial world, with various fungal and bacterial species capable of synthesizing these compounds. rsc.org Fungi, in particular, are a recognized source of structurally diverse benzofurans. For example, benzofuran-5-ol (B79771) derivatives have been synthesized and studied for their antifungal properties against species like Candida, Aspergillus, and Cryptococcus neoformans, suggesting a role for such compounds in fungal interactions. nih.gov

While benzofurans are considered relatively rare as bacterial secondary metabolites, they have been isolated from certain groups, particularly actinomycetes. nih.gov A notable example is the discovery of a new benzofuran glycoside, amycofuran, from the sponge-associated rare actinomycete, Amycolatopsis sp. nih.gov This finding highlights the potential of marine microbial symbionts as a source of novel benzofuran compounds. The identification of such compounds from microbial sources suggests their involvement in complex ecological roles, including chemical defense and signaling.

Table 2: Benzofuran Analogues from Microbial Sources

| Compound Name/Class | Microbial Source | Type of Microbe | Reference |

| Amycofuran | Amycolatopsis sp. | Bacterium (Actinomycete) | nih.gov |

| Benzofuran-5-ols | (Studied for activity against various fungi) | Fungus | nih.govresearchgate.net |

Biosynthetic Pathways Leading to Benzofuran Diols

The structural diversity of naturally occurring benzofurans is a result of complex biosynthetic pathways. While the complete pathways for many benzofuran-5,7-diol analogues are still under investigation, research has shed light on key precursors and enzymatic steps.

The biosynthesis of the benzofuran core generally involves precursors from the shikimate and acetate (B1210297) pathways. Phenylpropanoids, derived from the shikimate pathway, are common starting points. For instance, cinnamic acid and its hydroxylated derivatives serve as foundational building blocks. Lignans and neolignans, which are dimers of phenylpropanoid units, are often precursors to more complex benzofuran structures. rsc.org The study of synthetic pathways, particularly those employing biomimetic routes, has provided insights into the likely natural precursors. rsc.org

The formation of the furan (B31954) ring fused to the benzene (B151609) ring is a critical step in benzofuran biosynthesis. This is typically achieved through intramolecular cyclization reactions. These reactions are catalyzed by specific enzymes, often belonging to the cytochrome P450 monooxygenase superfamily. These enzymes can introduce hydroxyl groups onto the aromatic ring and the side chain of phenylpropanoid precursors, facilitating the subsequent cyclization.

Oxidative cyclization is a common mechanism. For example, the formation of a 2-arylbenzofuran can proceed through the oxidative cyclization of a 2-hydroxystilbene intermediate. nih.gov The enzymatic processes involved often include dehydrogenation and subsequent intramolecular ether linkage formation to create the furan ring. While specific enzymes for many benzofuran diol pathways are yet to be fully characterized, the principles of phenolic oxidative coupling are considered central to their formation.

Geographical and Species Distribution of Benzofuran-Producing Organisms

Benzofuran-producing organisms are distributed across a wide range of geographical locations and ecological niches. In the plant kingdom, they are found in diverse families with a global distribution. As previously mentioned, the Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are significant producers of these compounds. rsc.org The genus Morus is found in temperate and subtropical regions of the Northern Hemisphere and South America. The family Styracaceae, which includes the egonol-producing Styrax species, is also widely distributed in temperate and tropical regions of the Northern Hemisphere.

The distribution of benzofuran-producing microbes is equally broad. Fungi capable of synthesizing these metabolites are ubiquitous in terrestrial and aquatic environments. The isolation of amycofuran from a marine sponge-associated actinomycete suggests that the marine environment, from the tropics to the polar regions, is a significant and still largely unexplored reservoir of bacteria that can produce these compounds. nih.gov The geographical and species distribution of these organisms underscores the global importance of benzofurans in natural product chemistry.

Mechanistic Investigations of 1 Benzofuran 5,7 Diol Chemical Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The formation of the benzofuran (B130515) scaffold, a core component of numerous natural products and pharmaceutical agents, can be achieved through various synthetic strategies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and controlling product outcomes.

Analysis of C-C Bond Activation and Migratory Rearrangements

The construction of highly substituted benzofurans often involves sophisticated catalytic cycles that include C-C bond activation and subsequent rearrangements.

Rhodium(III)-catalyzed reactions provide a powerful method for benzofuran synthesis. For instance, the annulation of salicylaldehydes with diazo compounds can be controlled to produce benzofurans. nih.govacs.orgorganic-chemistry.org The proposed mechanism involves a tandem C-H activation/decarbonylation/annulation process. nih.govorganic-chemistry.org The rhodium catalyst facilitates the initial C-H activation of the aldehyde, followed by insertion of the diazo compound. A crucial decarbonylation step (loss of carbon monoxide) precedes the final annulation to form the furan (B31954) ring. The choice of an additive, such as AgNTf₂, is critical to favor the benzofuran pathway over competing chromone (B188151) formation. nih.govorganic-chemistry.org

In other systems, particularly those starting from 2,6-disubstituted phenols, unusual substituent migrations have been observed during benzofuran synthesis. rsc.orgnih.govrsc.orgresearchgate.net These reactions can proceed via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement where a substituent (e.g., a methyl group) on the phenol (B47542) ring migrates to an adjacent position. rsc.orgresearchgate.net This process allows for the synthesis of highly substituted benzofurans that would be difficult to access through conventional methods. The mechanism involves the formation of a cationic intermediate where the migration of the substituent is a key step in the rearomatization of the ring system to furnish the final benzofuran product. rsc.org

Interactive Table: Catalytic Systems for C-C Activation and Rearrangement in Benzofuran Synthesis

| Catalyst/Reagent System | Key Mechanistic Steps | Starting Materials | Significance | Reference |

|---|---|---|---|---|

| Rh(III) catalyst with AgNTf₂ additive | C-H activation, decarbonylation, annulation | Salicylaldehydes, Diazo compounds | Controllable chemoselectivity for benzofuran synthesis. | nih.govacs.orgorganic-chemistry.org |

| Trifluoroacetic acid anhydride (B1165640) (TFAA) | Charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, substituent migration | 2,6-Disubstituted phenols, Alkynyl sulfoxides | Access to multi- and fully-substituted benzofurans. | rsc.orgnih.govrsc.orgresearchgate.net |

Studies of Sigmatropic Rearrangements in Benzofuran Formation

The researchgate.netresearchgate.net-sigmatropic rearrangement is a cornerstone in heterocyclic synthesis, providing a powerful method for C-C and C-O bond formation. researchgate.netrsc.org In the context of benzofuran synthesis, this pericyclic reaction is often triggered by the acylation of oxime ethers. researchgate.netorganic-chemistry.orgnih.gov

A well-established method involves the reaction of O-arylhydroxylamines with ketones to form oxime ethers. organic-chemistry.org Subsequent treatment with an acylating agent, notably trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT) with a base like N,N-dimethylpyridin-4-amine (DMAP), triggers the key researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netorganic-chemistry.orgnih.govrsc.org The acylation of the oxime ether generates an N-trifluoroacetyl-ene-hydroxylamine intermediate, which readily undergoes rearrangement. organic-chemistry.orgnih.gov The choice of reagent is critical: TFAA tends to yield dihydrobenzofurans, while the more reactive TFAT-DMAP system promotes subsequent aromatization to afford the final benzofuran product. researchgate.netorganic-chemistry.orgnih.gov This method is particularly valuable as it often does not require the protection of phenolic hydroxyl groups, which is relevant for the synthesis of hydroxylated benzofurans like 1-Benzofuran-5,7-diol. organic-chemistry.orgrsc.org

Mechanistic studies, including DFT calculations on related Claisen rearrangements of aryl propargyl ethers, indicate that the researchgate.netresearchgate.net-sigmatropic shift is typically the rate-determining step, with activation energies (ΔG‡) around 38 kcal/mol. rsc.org This is followed by proton transfer and cyclization steps to yield the benzofuran ring. rsc.org

Investigations of Intramolecular Aryne-Ene Reactions

Arynes are highly reactive intermediates that serve as powerful building blocks in organic synthesis. sci-hub.st The intramolecular aryne-ene reaction provides an efficient route to various benzofused heterocyclic systems, including benzofurans. researchgate.netfigshare.com This reaction involves generating an aryne in a molecule that also contains an alkene (the "ene" component). The aryne then undergoes an intramolecular reaction with the alkene to form the new ring system.

A plausible mechanism for forming a 2,3-disubstituted benzofuran involves a palladium(0)-catalyzed cascade reaction. sci-hub.stacs.org This process can start from a precursor containing both an alkyne and a benzyne (B1209423) moiety. sci-hub.st The reaction cascade includes an intramolecular ene reaction, followed by intermolecular insertion and β-H elimination steps to yield the final product. sci-hub.stacs.org Mechanistic studies have shown that the geometry of the olefin is crucial for the success of the reaction, and it proceeds with regioselective hydrogen migration. figshare.com

Insights into Oxidative Cyclization Processes

Oxidative cyclization is a direct and atom-economical strategy for forming the C-O bond of the furan ring. These reactions are particularly suited for electron-rich phenolic substrates, such as the precursors to 1-Benzofuran-5,7-diol.

One common method involves the FeCl₃-mediated intramolecular cyclization of electron-rich α-aryl ketones. nih.govnih.govuniroma1.itacs.orgresearchgate.net This reaction constructs the benzofuran ring through a direct oxidative aromatic C-O bond formation. The presence of electron-donating alkoxy (or hydroxy) groups on the benzene (B151609) ring is essential for the cyclization to proceed efficiently. nih.govnih.govacs.orgresearchgate.net

Another approach utilizes transition-metal catalysts, such as zinc or manganese complexes, in the presence of an oxidant like TEMPO. organic-chemistry.org Mechanistic studies, including EPR spectroscopy, have confirmed that these reactions can proceed via a hydrogen atom transfer mechanism. organic-chemistry.org The phenolic hydroxyl group is oxidized to generate a phenoxyl radical intermediate. organic-chemistry.orgnih.govrsc.org This highly reactive radical then undergoes intramolecular cyclization onto a tethered functional group (e.g., an alkene or ketone), followed by further steps to yield the aromatic benzofuran. rsc.org This pathway is biomimetic, mirroring the enzymatic oxidative coupling of phenols in nature. nih.gov

The electrochemical oxidation of catechols (benzene-1,2-diols) in the presence of a nucleophile also provides a route to dihydroxybenzofurans. researchgate.net The mechanism is believed to be an ECEC (electrochemical-chemical-electrochemical-chemical) process, involving the initial oxidation of the catechol to an o-benzoquinone, followed by a Michael addition with the nucleophile, a second oxidation, and a final intramolecular cyclization to form the 5,6-dihydroxybenzofuran ring. researchgate.net

Kinetic and Thermodynamic Parameters of Formation Reactions

The feasibility and rate of benzofuran formation are governed by kinetic and thermodynamic parameters. While specific data for 1-Benzofuran-5,7-diol is scarce, computational studies, primarily using Density Functional Theory (DFT), on related systems provide valuable insights.

For reactions proceeding via sigmatropic rearrangements, such as the Claisen rearrangement of aryl propargyl ethers to form benzofurans, the initial researchgate.netresearchgate.net-sigmatropic shift is typically the rate-determining step. rsc.org DFT calculations have placed the Gibbs activation energy (ΔG‡) for this step at approximately 37.9 to 38.4 kcal/mol. rsc.org

DFT studies on the formation of dibenzofuran (B1670420) from benzofuran and a cyclopentadienyl (B1206354) radical identified the C-C bond cleavage step as rate-determining, with a very high energy barrier. nih.gov Kinetic studies of the interaction between benzofuran-stilbene hybrid antioxidants and radicals calculated a low Gibbs activation energy of 4.7 kcal/mol, corresponding to a very high rate constant (K) of 5.702 × 10¹⁰ L mol⁻¹ s⁻¹, indicating a thermodynamically favorable and rapid process. rsc.org

Interactive Table: Reported Kinetic and Thermodynamic Data for Benzofuran Formation Pathways

| Reaction Type | Parameter | Value | Method | Significance | Reference |

|---|---|---|---|---|---|

| Aryl Propargyl Ether Claisen Rearrangement | Gibbs Activation Energy (ΔG‡) | ~37.9 - 38.4 kcal/mol | DFT Calculation | Identifies the researchgate.netresearchgate.net-sigmatropic shift as the rate-determining step. | rsc.org |

| Acid-Catalyzed Acetal (B89532) Cyclization | Activation Energy (Ea) | ~9.2 kcal/mol | DFT Calculation | Low barrier for the ring-closing step itself. | wuxiapptec.com |

| Radical Quenching by Benzofuran-Stilbene | Gibbs Activation Energy (ΔG‡) | 4.7 kcal/mol | DFT Calculation | Indicates a very fast and thermodynamically favorable reaction. | rsc.org |

| Polybenzofuran Depolymerization | Activation Energy (Ea) | 11.5 kcal/mol (at 600 K) | DFT Calculation | Quantifies energy needed for thermal cleavage to monomer. | researchgate.net |

Characterization of Reactive Intermediates

The direct observation and characterization of transient species are vital for confirming proposed reaction mechanisms. In the synthesis of benzofurans, several key reactive intermediates have been identified or proposed.

Phenoxyl Radicals: In oxidative cyclization pathways, the formation of a phenoxyl radical is a common first step, especially when starting from phenols. nih.govrsc.org These radical intermediates are generated via a single electron transfer (SET) process, often mediated by a metal catalyst like Cu(OAc)₂ or through photocatalysis. rsc.orgrsc.org The existence of phenoxyl radicals has been confirmed experimentally using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. organic-chemistry.org

Cationic Intermediates: Cationic species, such as oxonium ions and carbenium ions, are intermediates in many acid-catalyzed cyclization reactions. wuxiapptec.com In the synthesis of highly substituted benzofurans, dearomatized cationic intermediates are formed during substituent migration steps. rsc.org In some cases, persistent dihydrobenzofuranyl cations have been characterized by ¹H NMR and cyclic voltammetry, providing direct evidence for their role in the reaction pathway.

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic species are central to the catalytic cycle. For example, in Rh(III)-catalyzed processes, a rhodacycle intermediate is formed after the initial C-H activation of a salicylaldehyde. researchgate.net In palladium-catalyzed reactions involving arynes, an ArPdX species is formed which then reacts with the aryne. sci-hub.st While often too transient to isolate, the behavior and fate of these intermediates are inferred from the final products and computational modeling.

Solvent Effects and Catalytic Cycle Analysis

The investigation into the chemical transformations of 1-Benzofuran-5,7-diol, a dihydroxybenzofuran derivative, necessitates a detailed understanding of the underlying reaction mechanisms. Central to this are the profound influences of solvents and the intricate steps of catalytic cycles, which govern reaction pathways, efficiency, and selectivity. While direct mechanistic studies on 1-Benzofuran-5,7-diol are not extensively documented, valuable insights can be drawn from research on structurally similar dihydroxybenzofurans and the synthesis of the benzofuran core from precursors like phloroglucinol (B13840).

Solvent Effects in the Synthesis of Dihydroxybenzofurans

The choice of solvent is a critical parameter in the synthesis of benzofuran derivatives, influencing reaction rates, yields, and even the reaction mechanism itself. The polarity, proticity, and coordinating ability of a solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees.

In the synthesis of 4,6-dihydroxy-3(2H)-benzofuranone derivatives, which are closely related to 1-Benzofuran-5,7-diol, specific solvent conditions have been outlined. For instance, a Friedel-Crafts acylation reaction using phloroglucinol, chloroacetyl chloride, and aluminum chloride is preferably conducted in 1,2-dichloroethane. google.com This non-polar, aprotic solvent is suitable for this type of electrophilic aromatic substitution, as it can dissolve the reactants and does not interfere with the Lewis acid catalyst.

Electrochemical methods for synthesizing 5,6-dihydroxybenzofuran derivatives have been studied in a mixture of water and acetonitrile (B52724) (H₂O/MeCN 1:1). researchgate.net This mixed-solvent system is essential for dissolving both the organic substrates and the supporting electrolyte required for conductivity, highlighting the need for a solvent that can accommodate a range of polarities.

Furthermore, in the synthesis of benzofuran moieties from phloroglucinol derivatives via a one-pot oxidation/oxa-Michael reaction, dimethylformamide (DMF) has been employed as the solvent in the presence of silver(I) oxide (Ag₂O). rsc.org DMF is a polar aprotic solvent known for its ability to accelerate reactions involving nucleophiles, which is crucial for the intramolecular cyclization step.

Computational studies on the synthesis of related dihydrobenzofurans suggest that solvent polarity can significantly impact the stability of reactive intermediates. The use of polar aprotic solvents like DMF is predicted to be beneficial for stabilizing zwitterionic transition states that may form during cyclization reactions.

The table below summarizes solvent conditions used in the synthesis of various benzofuran derivatives, providing a basis for understanding potential solvent effects in the transformation of 1-Benzofuran-5,7-diol.

| Reaction Type | Precursor(s) | Catalyst/Reagent | Solvent(s) | Reference |

| Friedel-Crafts Acylation & Cyclization | Phloroglucinol, Chloroacetyl chloride | Aluminum chloride | 1,2-Dichloroethane | google.com |

| Electrochemical Oxidation & Cyclization | Catechol derivatives, Benzoylacetonitrile | - (Electrochemical) | Water/Acetonitrile (1:1) | researchgate.net |

| Oxidation/Oxa-Michael Reaction | Phloroglucinol derivative | Silver(I) oxide (Ag₂O) | Dimethylformamide (DMF) | rsc.org |

| Palladium-Catalyzed Carboalkoxylation | 2-Allylphenol (B1664045) derivatives, Aryl triflates | Pd(0)/CPhos complex | Toluene | nih.gov |

| Sonogashira Coupling & Cyclization | o-Iodophenols, Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Triethylamine, Dioxane | rsc.orgnih.gov |

| Acid-Catalyzed Annulation | Phenols, α-Methoxy-β-ketoesters | Perchloric acid (HClO₄) | Dichloromethane, Toluene | thieme-connect.com |

Catalytic Cycle Analysis

Catalytic processes are fundamental to many synthetic routes for benzofurans, often involving transition metals like palladium. While a specific catalytic cycle for 1-Benzofuran-5,7-diol is not detailed in the available literature, the well-studied mechanisms for related palladium-catalyzed syntheses of dihydrobenzofurans and other benzofuran derivatives provide a strong model.

A plausible catalytic cycle for the formation of a substituted dihydrobenzofuran from a 2-allylphenol derivative, which can be extrapolated to transformations involving 1-Benzofuran-5,7-diol precursors, is illustrated by the palladium-catalyzed carboalkoxylation reaction. nih.gov This process likely proceeds through the following key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl triflate to a Pd(0) complex, which is generated in situ. This step forms a palladium(II) aryl complex.

Alkene Coordination : The cationic Pd(II) complex then coordinates to the alkene moiety of the 2-allylphenol substrate.

Oxypalladation : Subsequent deprotonation of the phenolic hydroxyl group is followed by an anti-oxypalladation of the alkene. This intramolecular nucleophilic attack of the phenoxide onto the coordinated alkene forms a five-membered palladacycle intermediate.

Reductive Elimination : The final step is the reductive elimination from the palladacycle, which forms the C-C bond of the dihydrobenzofuran product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Deuterium labeling experiments in the study of 2-allylphenols have supported this mechanistic pathway, specifically the anti-addition of the oxygen and aryl groups across the double bond. nih.gov

Another relevant catalytic system is the Sonogashira coupling followed by cyclization, a common method for constructing the benzofuran skeleton. rsc.orgnih.gov A proposed catalytic cycle for a domino C-C/C-O arylation reaction to form 7-iodobenzo[b]furans involves the following stages nih.gov:

Oxidative Addition : The cycle begins with the oxidative addition of a poly-iodinated benzene derivative to a Pd(0) species, preferentially at the least sterically hindered C-I bond, to form a Pd(II) adduct.

Enolization and Transmetalation : A ketone substrate undergoes enolization, followed by transmetalation with the Pd(II) complex.

Reductive Elimination (C-C bond formation) : Reductive elimination occurs to form the first C-C bond.

Intramolecular Oxidative Addition : The palladium catalyst then undergoes an intramolecular oxidative addition with a neighboring C-I bond.

Intramolecular C-O Bond Formation : The final step involves the intramolecular coupling of the phenoxide, leading to the formation of the furan ring and regeneration of the Pd(0) catalyst.

These examples of catalytic cycles highlight the intricate sequence of events at the metal center, which are influenced by the choice of ligands, bases, and solvents, ultimately dictating the outcome of the synthesis of benzofuran structures.

Computational and Theoretical Chemistry Studies of 1 Benzofuran 5,7 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For the benzofuran (B130515) scaffold, DFT calculations are frequently employed to determine optimized geometries, electronic properties, and spectroscopic features. Studies on various benzofuran derivatives consistently utilize DFT methods, often with the B3LYP hybrid functional and basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance of accuracy and computational efficiency. rsc.org

DFT is instrumental in analyzing the electronic landscape of benzofuran derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In studies of benzofuran-stilbene hybrids, analysis of HOMO and LUMO distributions shows that electrons are often delocalized across the entire molecule. rsc.org For antioxidant activity, the position of the HOMO can indicate the most likely site for electron donation, such as the hydroxyl groups. Natural Bond Orbital (NBO) analysis is another technique used to investigate charge delocalization and hyperconjugative interactions between bonds, providing a deeper understanding of the molecule's stability.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Benzofuran Derivative (Note: Data is illustrative, based on typical values for related compounds.)

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.9 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

| Ionization Potential (I) | -EHOMO | 5.9 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.7 to 4.35 |

DFT calculations are crucial for elucidating reaction mechanisms. For benzofuran derivatives with antioxidant properties, DFT has been used to study the thermodynamics of different reaction pathways, such as hydrogen atom transfer (HAT) and sequential proton loss-electron transfer (SPL-ET). rsc.org By calculating the bond dissociation enthalpy (BDE) of O-H bonds, researchers can predict the most likely site of radical scavenging activity. The diol arrangement in 1-Benzofuran-5,7-diol suggests that these hydroxyl groups would be primary sites for such activity. Furthermore, calculations of Gibbs activation energy (ΔG#) can predict the kinetic feasibility and rate of a specific reaction, such as the interaction with reactive oxygen species. rsc.org

A significant application of DFT is the prediction of spectroscopic data. Theoretical vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) can be calculated for a proposed structure. These theoretical spectra are then compared with experimental data to confirm the molecule's identity and structure. For example, in the study of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, theoretical calculations showed a high correlation with experimental NMR and vibrational data. Time-dependent DFT (TD-DFT) is often used to predict electronic absorption spectra, which can help explain the color and electronic transitions of the compound.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the conformational flexibility of a molecule and its stability when interacting with a biological target. For benzofuran derivatives designed as enzyme inhibitors, MD simulations are used to assess the stability of the ligand-protein complex. For instance, simulations of benzofuran hybrids targeting the EGFR kinase domain have been run for up to 200 nanoseconds to confirm that the ligand remains stably bound within the active site. Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), reveals the stability of the complex and the flexibility of individual residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural or physicochemical properties of a set of compounds and their biological activity. For benzofuran derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antihistaminic effects, vasodilation, and enzyme inhibition.

These models are built by calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create a predictive equation. A statistically significant QSAR model for arylbenzofuran derivatives as H3-receptor antagonists showed a squared correlation coefficient (r²) of 0.8662, indicating a strong correlation between the selected descriptors and the biological activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

Ligand-Protein Docking Simulations for Potential Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interaction.

Benzofuran derivatives have been docked into the active sites of numerous protein targets implicated in cancer and infectious diseases. researchgate.net Potential targets include protein kinases (e.g., PI3K, VEGFR-2, EGFR), tubulin, and bacterial enzymes like dihydrofolate reductase (DHFR). researchgate.netnih.gov Docking studies reveal the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking studies of benzofuran hybrids into the PI3K active site showed crucial hydrogen bond interactions with the key residue Val851. researchgate.net These insights are fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. nih.govnih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Benzofuran Derivative Against Various Protein Targets (Note: Data is hypothetical and for illustrative purposes.)

| Protein Target (PDB ID) | Disease Area | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| VEGFR-2 (2OH4) | Cancer | -8.5 | Cys919, Asp1046 |

| PI3K (1E8Z) | Cancer | -9.2 | Val851, Lys802 |

| Tubulin (1SA0) | Cancer | -7.8 | Cys241, Leu255 |

| S. aureus DHFR (2W9S) | Bacterial Infection | -7.1 | Phe92, Leu28 |

Aromaticity Analysis of the Benzofuran System

Detailed research findings from computational studies provide insights into how the electronic structure of the benzofuran core is influenced by the fusion of the electron-rich furan (B31954) ring with the aromatic benzene (B151609) ring. The delocalization of π-electrons across both rings is a critical factor in determining the system's stability and chemical behavior.

Methods for Aromaticity Assessment

Several computational methods are utilized to assess the aromaticity of the benzofuran system. Among the most common are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion of aromaticity is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity. NICS calculations can be performed at the ring center (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)), with the latter often considered a better measure of the π-electron contribution to aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric approach evaluates aromaticity based on the degree of bond length equalization within a ring. The HOMA index compares the experimental or calculated bond lengths of a given molecule to the optimal bond lengths of a fully aromatic system (like benzene). A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic or olefinic character.

Influence of Substituents on Aromaticity

The aromatic character of the benzofuran system is sensitive to the nature and position of substituent groups. Theoretical studies have shown that both electron-donating and electron-withdrawing substituents can modulate the electron density distribution within the benzofuran rings, thereby altering their aromaticity.

Comparative Aromaticity of Benzofuran and Related Heterocycles

Computational studies often compare the aromaticity of benzofuran with that of other five-membered heterocyclic systems like pyrrole and thiophene. These comparisons help to understand the role of the heteroatom in modulating the aromatic character. Generally, the aromaticity of these heterocycles decreases in the order of thiophene > pyrrole > furan. chemrxiv.org This trend is attributed to factors such as the electronegativity of the heteroatom and its ability to contribute its lone pair of electrons to the π-system. chemrxiv.org The fusion of the furan ring to a benzene ring in benzofuran leads to a more complex aromatic system where the delocalization is extended over both rings.

Data from Computational Studies

While specific computational data for 1-Benzofuran-5,7-diol is scarce, tables of calculated aromaticity indices for related substituted benzenes and other heterocyclic systems provide a valuable reference for understanding the potential aromatic character of this compound. For example, a study on ortho-hydroxy Schiff bases provided HOMA and NICS(1)zz values for various substituted aromatic rings, illustrating the impact of different functional groups on aromaticity. researchgate.net

Table 1: Calculated HOMA and NICS(1)zz values for selected substituted benzene derivatives.

| Substituent (X) | HOMA | NICS(1)zz |

| H | 1.000 | -34.5 |

| OH | 0.989 | -32.8 |

| NH2 | 0.984 | -32.1 |

| F | 0.994 | -33.6 |

| CHO | 0.967 | -31.5 |

Data adapted from a computational study on substituted benzenes.

This table demonstrates that electron-donating groups like -OH and -NH2 slightly decrease the HOMA value compared to unsubstituted benzene, while an electron-withdrawing group like -CHO has a more pronounced effect. The NICS(1)zz values also show a dependence on the substituent, with electron-donating groups generally leading to less negative (less aromatic) values. These trends can be used to qualitatively infer the aromaticity of the benzene ring in 1-Benzofuran-5,7-diol.

Spectroscopic Characterization Methodologies for 1 Benzofuran 5,7 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon skeleton and the placement of protons, offering unambiguous structural confirmation.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) provides critical information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are used to identify the connectivity of protons.

In 1-Benzofuran-5,7-diol and its derivatives, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern dictates the observed splitting patterns. For instance, in a 5,7-disubstituted benzofuran (B130515), the protons at C4 and C6 would appear as distinct signals, often as doublets or singlets depending on neighboring substituents. The protons on the furan (B31954) ring also have characteristic chemical shifts; for example, the proton at C2 of a benzofuran ring often resonates at a different frequency than the proton at C3. chemicalbook.comresearchgate.net

A key derivative, Asperfuran (B1251189), which shares the 2,3-dihydro-1-benzofuran-5,7-diol (B13261730) core, provides insight into expected chemical shifts. In this molecule, the aromatic protons H-4 and H-6 are observed, along with signals for the protons on the dihydro-furan ring (H-2 and H-3) and the hydroxyl groups. nih.gov The hydroxyl protons (OH) often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Illustrative ¹H NMR Chemical Shifts (δ) for Protons in Benzofuran Derivatives Data presented is illustrative and can vary based on solvent and specific molecular structure.

| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| H-2 (Furan Ring) | 6.6 - 7.6 | d | ~2.2 | chemicalbook.com |

| H-3 (Furan Ring) | 6.7 - 7.1 | d | ~2.2 | chemicalbook.comekb.eg |

| Aromatic Protons (Benzene Ring) | 6.2 - 7.8 | m, d, s | 7.0 - 9.0 | researchgate.netmdpi.com |

| H-4 (in 5,7-diol) | ~6.3 | d | ~2.4 | mdpi.com |

| H-6 (in 5,7-diol) | ~6.2 | d | ~2.4 | mdpi.com |

| Phenolic OH | 9.0 - 12.6 | br s | - | ekb.eg |

This table is interactive. Click on headers to sort.

Carbon (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in the structure produces a distinct signal, and its chemical shift indicates its electronic environment.

For 1-Benzofuran-5,7-diol, the carbon atoms of the aromatic ring and the furan ring resonate at characteristic downfield positions (δ 90-165 ppm). The carbons bearing the hydroxyl groups (C5 and C7) and the oxygen-linked furan carbon (C7a) are typically found at the lower end of this range. chemicalbook.comhmdb.ca The chemical shifts are influenced by the electron-donating nature of the hydroxyl and ether oxygen atoms. Quaternary carbons, those not bonded to any hydrogens, often show signals of lower intensity.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Carbons in Benzofuran Derivatives Data presented is illustrative and can vary based on solvent and specific molecular structure.

| Carbon Position | Typical Chemical Shift (ppm) | Reference |

| C-2 | 145 - 154 | rsc.orgrsc.org |

| C-3 | 102 - 117 | rsc.orgrsc.org |

| C-3a | 115 - 128 | chemicalbook.com |

| C-4 | 99 - 112 | chemicalbook.comrsc.org |

| C-5 | 121 - 156 | chemicalbook.comrsc.org |

| C-6 | 93 - 125 | chemicalbook.comrsc.org |

| C-7 | 102 - 156 | chemicalbook.comrsc.org |

| C-7a | 155 - 161 | chemicalbook.comrsc.org |

This table is interactive. Click on headers to sort.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful methods used to establish definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton connectivity throughout the aliphatic and aromatic parts of the molecule. ekb.egresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a clear map of C-H one-bond connectivities. ekb.egmdpi.comsouthernforensic.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). It is crucial for connecting different molecular fragments and establishing the positions of quaternary carbons and substituents on the benzofuran scaffold. ekb.egmdpi.comsouthernforensic.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for determining the relative stereochemistry and conformation of derivatives. southernforensic.orgnih.gov

Collectively, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of 1-Benzofuran-5,7-diol and its derivatives. researchgate.netnih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Specific bonds vibrate at characteristic frequencies, and absorbing infrared radiation at these frequencies produces a unique spectral fingerprint. cuestionesdefisioterapia.comdergipark.org.tr

For 1-Benzofuran-5,7-diol, the FTIR spectrum would be dominated by several key absorption bands:

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl groups.

Strong bands in the 1000-1300 cm⁻¹ region are characteristic of C-O stretching vibrations from both the phenolic hydroxyls and the furan ring ether linkage. researchgate.net

Absorptions around 1450-1650 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic benzene ring. smolecule.commdpi.com

C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹. researchgate.net

Table 3: Key FTIR Absorption Bands for 1-Benzofuran-5,7-diol

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad | researchgate.net |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak | researchgate.net |

| Aromatic Ring | C=C Stretch | 1450 - 1650 | Medium to Strong | smolecule.commdpi.com |

| Ether / Phenol (B47542) | C-O Stretch | 1000 - 1300 | Strong | researchgate.net |

| Aromatic Ring | C-H Bend (Out-of-plane) | 750 - 900 | Strong | researchgate.net |

This table is interactive. Click on headers to sort.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. researchgate.net While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.

In the context of 1-Benzofuran-5,7-diol and its derivatives, Raman spectroscopy is particularly useful for analyzing the carbon framework. nih.gov

Strong bands corresponding to the symmetric breathing modes of the aromatic and furan rings are often observed in the 1000-1650 cm⁻¹ range. smolecule.commdpi.com

A characteristic ring breathing mode, indicative of the fused ring system, can appear around 1000 cm⁻¹. smolecule.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within 5 ppm, which allows for the unambiguous determination of its elemental formula. This capability is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. In the analysis of benzofuran derivatives, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) are commonly employed.

For example, HRESIMS analysis of newly isolated dihydrobenzofuran derivatives has been used to confirm their molecular formulas. ifremer.fr The analysis of a new benzofuran oligomer by HRFABMS detected a sodium adduct peak ([M+Na]⁺) at an m/z of 489.1527, which established its molecular formula as C₂₆H₂₆O₈. nih.gov Similarly, the exact mass of the derivative Moracin T was determined to be 340.13107373 Da, corresponding to the formula C₂₀H₂₀O₅. nih.gov These precise measurements are fundamental for confirming the identity of known derivatives and for characterizing novel structures.

Table 1: Examples of Exact Mass Determination for Benzofuran Derivatives using HRMS

| Compound/Derivative | Ion | Measured m/z | Molecular Formula | Source(s) |

|---|---|---|---|---|

| (2R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-ol | [M+H]⁺ | 177.0909 | C₁₁H₁₃O₂ | ifremer.fr |

| (2S,3R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-3,5-diol | [M-H]⁻ | 191.0707 | C₁₁H₁₁O₃ | ifremer.fr |

| Benzofuran Oligomer | [M+Na]⁺ | 489.1527 | C₂₆H₂₆O₈ | nih.gov |

| Moracin T | [M]⁺ | 340.13107373 | C₂₀H₂₀O₅ | nih.gov |

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates structural connectivity by analyzing the fragmentation patterns of a parent ion. The fragmentation of the benzofuran core and its substituents provides a roadmap of the molecule's assembly. For aromatic compounds like 1-benzofuran-5,7-diol, the molecular ion peak is typically strong due to the stability of the ring system. libretexts.org

Key fragmentation pathways for benzofuran derivatives include:

Cleavage of the Ether Bond: The furan ring can undergo cleavage, a common pathway for ethers. miamioh.edu

Loss of Substituents: Functional groups such as hydroxyl (-OH) or alkyl chains will fragment in predictable ways. For instance, the loss of an OH radical results in an M-17 peak. miamioh.edu

Ring Fissions: Specific fissions can provide structural clues. One such process is the benzofuran forming fission (BFF), which involves a neutral loss of 122 u. d-nb.info Another is the retro-Diels-Alder (RDA) fission, which results in a neutral loss of 152 u. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying individual components within a complex mixture, such as a plant extract. rsc.org The sample is first vaporized and separated based on volatility and column interaction in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented to produce a unique mass spectrum, acting as a molecular fingerprint.

GC-MS has been instrumental in identifying benzofuran and its derivatives in various natural sources.

In an analysis of a methanolic extract of Mentha viridis, benzofuran was identified as one of twenty-one bioactive phytochemicals. semanticscholar.org

GC-MS profiling of an ethanolic extract of Boerhavia diffusa also identified benzofuran among 16 bioactive compounds, noted for its antioxidant and anti-inflammatory properties. fudutsinma.edu.ngresearchgate.net

A more complex derivative, Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans-, was identified in the root bark of Strychnos innocua. ajchem-a.com

The retention time (RT) from the GC and the mass spectrum from the MS are compared against spectral libraries (e.g., NIST, Wiley) for confident identification. semanticscholar.org For example, a mass spectrum identified as benzofuran was recorded at a retention time of 6.760 minutes in one study. researchgate.net

Table 2: Identification of Benzofuran Derivatives in Plant Extracts by GC-MS

| Plant Source | Identified Compound | Peak Area (%) | Retention Time (min) | Source(s) |

|---|---|---|---|---|

| Boerhavia diffusa | Benzofuran | 1.83 | 11.02 | fudutsinma.edu.ng |

| Strychnos innocua | Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans- | 6.72 | 19.49 | ajchem-a.com |

| Mentha viridis | Benzofuran | Not specified | 10.11 | semanticscholar.org |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its chromophores and fluorescent properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For 1-benzofuran-5,7-diol, the benzofuran ring system, with its fused aromatic and furan rings, constitutes the primary chromophore.

The UV-Vis spectra of benzofuran derivatives typically show multiple absorption bands. For instance, a novel benzofuran oligomer displayed maximum absorptions (λmax) at 222 and 337 nm. nih.gov Dihydrobenzofuran derivatives have shown absorption bands around 203, 228, and 300 nm. ifremer.fr The position and intensity of these bands are sensitive to the substitution pattern on the benzofuran core and the solvent used. dergipark.org.tr Extending the π-conjugation of the system, such as by annulating the benzofuran to another aromatic system like pyrene, results in a bathochromic (red) shift of the absorption bands to longer wavelengths. researchgate.netresearchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental work by predicting absorption wavelengths and transition types. rsc.org

Table 3: UV-Vis Absorption Maxima (λmax) for Selected Benzofuran Derivatives

| Compound/Derivative Class | λmax (nm) | Solvent | Source(s) |

|---|---|---|---|

| Benzofuran Oligomer | 222, 337 | Not specified | nih.gov |

| (2R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-ol | 203, 228, 300 | Methanol | ifremer.fr |

| (2S,3R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-3,5-diol | 203, 228, 302 | Methanol | ifremer.fr |

| Azo-benzofuran Dyes | 420-426, 482-486 | Acetone | dergipark.org.tr |

Many benzofuran derivatives exhibit fluorescence, a type of luminescence where a molecule emits light after absorbing photons. The benzofuran moiety itself can act as a "pure" blue-emitting structure. mdpi.com The emission properties, including the color and quantum yield, are highly dependent on the molecular structure, substituents, and solid-state packing. mdpi.comresearchgate.net

Studies have shown that:

A class of newly synthesized benzofuran derivatives with a carbomethoxy group demonstrated intense blue fluorescence, with emission spectra in the 305–370 nm range. mdpi.com

By modifying the benzofuran structure with electron-donating or electron-withdrawing groups, solid-state emission colors can be tuned from blue-green to red. researchgate.net

Benzofuran-decorated twistacene derivatives have been synthesized that emit strong blue light in both organic solvents and in the solid state. rsc.org

The fluorescence of polymers containing aromatic structures, including potentially benzofuran-like units, can extend to around 425 nm. rsc.org

These fluorescent properties make benzofuran derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.orgacs.org

Structure Activity Relationship Sar Studies of 1 Benzofuran 5,7 Diol Derivatives

Systematic Modification of the Benzofuran (B130515) Scaffold

The benzofuran core, consisting of a fused benzene (B151609) and furan (B31954) ring, offers multiple positions for chemical modification to generate diverse libraries of compounds for biological screening. mdpi.com Synthetic strategies are often designed to introduce a variety of substituents at the C-2, C-3, and benzene ring positions (C-4, C-5, C-6, C-7). For a 1-benzofuran-5,7-diol scaffold, key modification sites include the hydroxyl groups at C-5 and C-7, as well as the C-2 and C-3 positions of the furan ring.

Common synthetic modifications include:

Substitution at C-2 and C-3: The furan ring is frequently targeted for substitution. Palladium-catalyzed reactions, such as Larock-type coupling, Sonogashira coupling, and Heck coupling, are employed to introduce aryl, silyl, and other groups. mdpi.com For instance, 2,3-diaryl-5-substituted benzofurans have been synthesized to create analogues of bioactive natural products like dehydro-δ-viniferin. nih.gov Other approaches involve building upon a C-2 substituent, such as converting ethyl benzofuran-2-carboxylate into a carbohydrazide, which can then be reacted with various aldehydes to form Schiff bases or cyclized to yield other heterocyclic systems. researchgate.net

Modification of the Benzene Ring: The benzene portion of the scaffold, particularly for a 5,7-diol, is a prime target. The existing hydroxyl groups can be alkylated (e.g., methylation) or acylated to alter properties like lipophilicity and hydrogen-bonding capacity. mdpi.com Furthermore, electrophilic substitution reactions, such as halogenation (bromination or chlorination), can be performed to introduce atoms that can modulate electronic properties and provide additional interaction points with biological targets. mdpi.com

Scaffold Hopping and Hybridization: Advanced strategies involve replacing parts of the molecule with other functional groups (scaffold hopping) or combining the benzofuran core with other pharmacologically active moieties to create hybrid molecules. nih.gov This can lead to novel compounds with entirely new or improved biological activity profiles.

Positional and Substituent Effects on Bioactivity

The type and position of substituents on the benzofuran ring are critical determinants of biological activity. mdpi.com SAR studies have elucidated several key trends for different classes of bioactivity.

Furan Ring Substituents: Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position, particularly with ester groups or other heterocyclic rings, were crucial for cytotoxic activity. mdpi.com In a series of antimicrobial analogues, modifications to a styryl moiety attached at C-5 of the benzofuran ring were explored to define the structural elements relevant to activity. nih.gov

Benzene Ring Substituents: The substitution pattern on the benzene ring significantly influences bioactivity.

Hydroxyl Groups: The presence and position of hydroxyl groups are often vital. In one study, a benzofuran derivative with a hydroxyl group at the C-4 position demonstrated moderate antibacterial activity. rsc.org For poly-hydroxylated benzofuran derivatives related to natural stilbenoids, the arrangement of hydroxyls is key. A simplified analogue, 5,5′-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol), showed potent antimicrobial activity against S. aureus with a minimal inhibitory concentration (MIC) of 4 µg/mL. nih.gov

Methoxy (B1213986) Groups: The methylation of hydroxyl groups can have a pronounced effect. In one study comparing anticancer activity, placing a methoxy group at the C-6 position resulted in higher potency than placing it at the C-7 position. mdpi.com